molecular formula C13H17BN2O2 B13681934 3-(1-Isobutyl-4-pyrazolyl)phenylboronic acid

3-(1-Isobutyl-4-pyrazolyl)phenylboronic acid

Cat. No.: B13681934
M. Wt: 244.10 g/mol
InChI Key: ZPBRTNWEJZMMBD-UHFFFAOYSA-N
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Description

3-(1-Isobutyl-4-pyrazolyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a phenyl ring substituted with a pyrazolyl group and an isobutyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isobutyl-4-pyrazolyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-(1-Isobutyl-4-pyrazolyl)phenylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-Isobutyl-4-pyrazolyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Isobutyl-4-pyrazolyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating interactions with electron-rich species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the isobutyl group and the pyrazolyl ring enhances its stability and makes it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C13H17BN2O2

Molecular Weight

244.10 g/mol

IUPAC Name

[3-[1-(2-methylpropyl)pyrazol-4-yl]phenyl]boronic acid

InChI

InChI=1S/C13H17BN2O2/c1-10(2)8-16-9-12(7-15-16)11-4-3-5-13(6-11)14(17)18/h3-7,9-10,17-18H,8H2,1-2H3

InChI Key

ZPBRTNWEJZMMBD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CN(N=C2)CC(C)C)(O)O

Origin of Product

United States

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